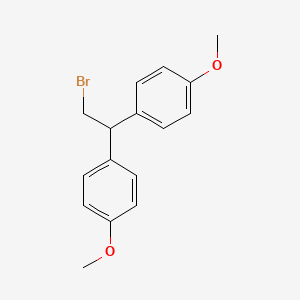
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a formamido group and a methoxyimino group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid typically involves the reaction of thiazole derivatives with formamide and methoxyimino acetic acid. The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Thiazole derivatives, formamide, and methoxyimino acetic acid.
Reaction Conditions: Solvents like chloroform or DMSO, heating to appropriate temperatures.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for efficiency, including precise control of reaction conditions and the use of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid involves its interaction with specific molecular targets. The formamido and methoxyimino groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-formamido-α-oxothiazol-4-acetate: A similar compound with an ethyl ester group instead of the methoxyimino group.
2-Formamidothiazol-4-acetic acid: Lacks the methoxyimino group but shares the thiazole and formamido structure.
Uniqueness
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is unique due to the presence of both formamido and methoxyimino groups, which confer distinct chemical properties and potential biological activities
Eigenschaften
Molekularformel |
C7H7N3O4S |
|---|---|
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11) |
InChI-Schlüssel |
NRRJNSWNWIDHOX-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(C1=CSC(=N1)NC=O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














